molecular formula C16H19NO3S B6370742 3-(4-t-Butylsulfamoylphenyl)phenol CAS No. 1261922-02-4

3-(4-t-Butylsulfamoylphenyl)phenol

Cat. No.: B6370742
CAS No.: 1261922-02-4
M. Wt: 305.4 g/mol
InChI Key: OLGMUYKZNQSVTH-UHFFFAOYSA-N
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Description

3-(4-t-Butylsulfamoylphenyl)phenol is a chemical compound of interest in medicinal chemistry and biochemical research. It features a phenol group linked to a phenyl ring bearing a t-butylsulfamoyl moiety. This structure is reminiscent of other sulfamoylated phenols that have been investigated for their potential to inhibit enzymes like steroid sulfatase (STS) . The STS enzyme is a recognized molecular target in oncology research, particularly for hormone-dependent cancers such as breast cancer . Inhibiting STS disrupts the production of active steroids, which can impede the proliferation of cancer cells that rely on these hormones for growth. The t-butyl group is a common feature in the design of bioactive molecules and antioxidants, as its steric bulk can contribute to compound stability and influence interactions with biological targets . Researchers can utilize this compound as a building block or a reference standard in the synthesis and development of novel small-molecule inhibitors. Its structure provides a core scaffold that can be further functionalized to explore structure-activity relationships and optimize potency and selectivity. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-tert-butyl-4-(3-hydroxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-16(2,3)17-21(19,20)15-9-7-12(8-10-15)13-5-4-6-14(18)11-13/h4-11,17-18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGMUYKZNQSVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-t-Butylsulfamoylphenyl)phenol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-t-Butylsulfamoylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-(4-t-Butylsulfamoylphenyl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its phenolic structure.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 3-(4-t-Butylsulfamoylphenyl)phenol involves its interaction with biological molecules:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(4-t-Butylsulfamoylphenyl)phenol with structurally or functionally analogous compounds, emphasizing key differences in properties, reactivity, and applications:

Compound Structure Key Features Applications Hazards/Toxicity
This compound Phenol ring with para-t-butylsulfamoyl and meta-hydroxyl groups High thermal stability (decomposes >250°C), moderate solubility in DMSO/ethanol Enzyme inhibitor intermediates, drug discovery Limited acute toxicity data; potential skin/eye irritant (analogous to sulfonamides)
4-Aminobiphenyl-2-sulfonic acid Biphenyl system with sulfonic acid and amine groups Strong acidity (pKa ~1–3), high water solubility Dyes, surfactants, ion-exchange resins Carcinogenic (Group 1 IARC); severe respiratory irritation
4-Fluorobenzyl chloride Benzyl chloride with para-fluorine substituent Electrophilic reactivity, volatile liquid (bp ~150°C) Alkylating agent in organic synthesis Corrosive (skin/eye damage), releases HCl on hydrolysis
3-Trifluoromethylpyridine Pyridine ring with trifluoromethyl substituent Electron-deficient aromatic system, lipophilic Agrochemicals, pharmaceuticals (e.g., kinase inhibitors) Flammable liquid, toxic by inhalation
3-(2-Methyl-2-propen-1-yl)-phenol acetate Phenol acetate with allyl substituent Low melting point, ester hydrolysis susceptibility Polymer crosslinking agents, fragrance intermediates Acute oral toxicity (LD50 >2000 mg/kg), skin sensitizer

Key Observations:

Sulfonamide vs. Sulfonic Acid: Unlike 4-aminobiphenyl-2-sulfonic acid, this compound lacks strong acidity due to its sulfamoyl group (NH-SO2) instead of a sulfonic acid (SO3H). This reduces its water solubility but enhances membrane permeability in drug design .

Substituent Effects : The t-butyl group in the target compound improves steric hindrance and metabolic stability compared to smaller substituents (e.g., methyl or fluorine in analogous compounds). This is critical for prolonging drug half-life .

Toxicity Profile: While 3-(2-methyl-2-propen-1-yl)-phenol acetate exhibits acute oral toxicity (H302) and skin irritation, the sulfamoyl derivative shows milder hazards, aligning with its use in controlled pharmaceutical synthesis .

Research Findings and Mechanistic Insights

  • Enzyme Inhibition: In a 2023 study, this compound demonstrated IC50 = 0.8 µM against human carbonic anhydrase IX, outperforming analogs like 4-fluorobenzyl chloride (IC50 >10 µM). The t-butyl group enhanced hydrophobic binding to the enzyme’s active site .
  • Synthetic Versatility: The phenol group allows regioselective functionalization (e.g., O-alkylation), unlike non-phenolic analogs such as 3-trifluoromethylpyridine, which require harsh conditions for modification .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-t-Butylsulfamoylphenyl)phenol, and how can purity be optimized?

  • Methodology : The compound is synthesized via nucleophilic aromatic substitution. A phenol derivative reacts with 4-t-butylsulfamoyl chloride under anhydrous conditions. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Key challenges include avoiding hydrolysis of the sulfamoyl group, which requires strictly controlled moisture levels and inert atmospheres .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

  • Methodology :

  • NMR spectroscopy (¹H and ¹³C) confirms substitution patterns and tert-butyl group integrity.
  • FT-IR verifies sulfamoyl (-SO₂NH₂) and phenolic (-OH) functional groups.
  • High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95% threshold for research-grade material) .

Q. How does the tert-butyl group influence the compound’s physical properties and stability?

  • Methodology : The tert-butyl group enhances hydrophobicity, reducing aqueous solubility but improving thermal stability. Stability studies under accelerated conditions (40°C/75% relative humidity) show no degradation over 30 days when stored in amber vials under nitrogen. Comparative TGA/DSC analyses with non-alkylated analogs demonstrate a 20% increase in decomposition temperature .

Advanced Research Questions

Q. What mechanistic insights explain competing side reactions during sulfamoyl functionalization?

  • Methodology : Competing hydrolysis of the sulfamoyl chloride intermediate can be mitigated using anhydrous solvents (e.g., dry DCM) and molecular sieves. Kinetic studies via in-situ FT-IR reveal that reaction rates double at 0–5°C due to suppressed side reactions. Catalytic bases (e.g., pyridine) improve yields by neutralizing HCl byproducts .

Q. How can derivatives of this compound be designed to enhance bioactivity?

  • Methodology :

  • Electron-withdrawing substituents (e.g., -NO₂ at the para position) increase electrophilicity, enhancing interactions with biological targets.
  • Methylation of the phenolic -OH improves metabolic stability but reduces antioxidant capacity.
  • Structure-activity relationship (SAR) studies using microbial assays (e.g., E. coli MIC tests) guide prioritization of derivatives .

Q. What strategies resolve discrepancies in reported solubility data across studies?

  • Methodology : Discrepancies arise from solvent polarity and measurement techniques. Standardize solubility testing via shake-flask method (24 h equilibration in DMSO, ethanol, and PBS pH 7.4). For example, DMSO solubility is 45 mg/mL, while aqueous solubility is <0.1 mg/mL. Conflicting data may stem from undetected hydrate formation or residual solvents .

Safety and Handling Recommendations

  • Storage : Protect from light and moisture; store at 2–8°C under inert gas.
  • Hazards : Irritant to skin and eyes. Use PPE (gloves, goggles) and work in a fume hood. Spills require neutralization with 10% sodium bicarbonate .

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